Y12196

Descripción

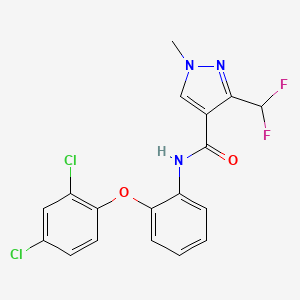

Structure

3D Structure

Propiedades

Número CAS |

1671025-91-4 |

|---|---|

Fórmula molecular |

C18H13Cl2F2N3O2 |

Peso molecular |

412.2 g/mol |

Nombre IUPAC |

N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C18H13Cl2F2N3O2/c1-25-9-11(16(24-25)17(21)22)18(26)23-13-4-2-3-5-15(13)27-14-7-6-10(19)8-12(14)20/h2-9,17H,1H3,(H,23,26) |

Clave InChI |

DEBMUZVVCQOQFN-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

Y12196: A Technical Guide to its Mechanism as a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the core mechanism of Y12196, a novel succinate dehydrogenase inhibitor (SDHI). It details its mode of action at the molecular level, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the critical pathways and workflows involved in its characterization.

Introduction: The Target - Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II or succinate-coenzyme Q reductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane of eukaryotes.[1] It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the citric acid cycle (Krebs cycle) and the mitochondrial electron transport chain (ETC).[1][2]

The SDH complex is a heterotetramer composed of four distinct subunits:[1][3][4]

-

SDHA (Flavoprotein): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for the substrate, succinate.[1][3]

-

SDHB (Iron-Sulfur Protein): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.[1][3]

-

SDHC & SDHD (Membrane Anchors): These are hydrophobic, transmembrane subunits that anchor the complex to the inner mitochondrial membrane.[1][3] They form the binding site for ubiquinone (Coenzyme Q) and contain a heme b group.[1][2][3]

Functionally, SDH catalyzes the oxidation of succinate to fumarate in the citric acid cycle. The electrons liberated from this reaction are passed through the FAD and iron-sulfur clusters of SDHA and SDHB to ubiquinone, which is reduced to ubiquinol at the Q-site formed by SDHB, SDHC, and SDHD.[1][5][6] This process is a key entry point for electrons into the ETC, contributing to the generation of ATP through oxidative phosphorylation.

Core Mechanism of this compound Inhibition

This compound is a novel SDHI that demonstrates potent fungicidal activity, notably against pathogens like Fusarium graminearum and Botrytis cinerea.[7][8][9] Like other SDHIs, its primary mechanism involves the disruption of cellular respiration by targeting the SDH enzyme complex.[5][10][11][12]

The core inhibitory action proceeds as follows:

-

Binding to the Ubiquinone Site: this compound specifically binds to the ubiquinone-binding pocket (Q-site) of the SDH complex.[5][6][11][13] This crucial site is a hydrophobic cleft formed at the interface of the SDHB, SDHC, and SDHD subunits.[1][5][14]

-

Blocking Electron Transfer: By occupying the Q-site, this compound physically obstructs the binding of the natural substrate, ubiquinone.[5][11] This blockage interrupts the flow of electrons from the final iron-sulfur cluster ([3Fe-4S]) in SDHB to ubiquinone.[13]

-

Inhibition of Succinate Oxidation: The inability to transfer electrons to ubiquinone brings the enzyme's catalytic cycle to a halt. This prevents the oxidation of succinate to fumarate, leading to an accumulation of succinate.[10][11][12]

-

Disruption of Cellular Respiration: The inhibition of SDH effectively shuts down a major entry point for electrons into the ETC. This severely impairs mitochondrial respiration and the subsequent production of ATP, depriving the fungal cell of the energy required for vital processes and ultimately leading to cell death.[5][14]

Figure 1. Mechanism of this compound inhibition of Succinate Dehydrogenase.

Quantitative Data: Efficacy of this compound

The efficacy of this compound has been quantified against various fungal isolates. The 50% effective concentration (EC₅₀) is a standard measure of an inhibitor's potency, representing the concentration required to inhibit 50% of the fungal growth.

| Fungal Species | Isolate Type | EC₅₀ for this compound (mg/L) | EC₅₀ for Boscalid (mg/L) | Reference |

| Botrytis cinerea | Field Isolates (2019) | 0.284 – 20.147 | 0.097 – 54.162 | [9] |

Molecular Binding, Resistance, and Specificity

The interaction between an SDHI and the Q-site is crucial for its efficacy. Point mutations in the genes encoding the SDH subunits can alter the structure of this binding pocket, reducing the inhibitor's binding affinity and leading to fungicide resistance.[9]

Studies on Botrytis cinerea have revealed important insights into this compound's specificity:

-

Cross-Resistance: Isolates with P225F (proline → phenylalanine) and N230I (asparagine → isoleucine) mutations in the SDHB subunit exhibit cross-resistance to both the conventional SDHI boscalid and this compound.[9]

-

Unique Efficacy: Remarkably, this compound is highly effective against boscalid-resistant isolates that carry the H272R (histidine → arginine) mutation in SDHB.[9] This indicates that this compound has a distinct binding interaction within the Q-site compared to boscalid, allowing it to overcome this specific resistance mechanism. Molecular docking simulations suggest the binding mode of this compound to B. cinerea SDH (BcSDH) is similar to other SDHIs.[9]

Experimental Protocols

Characterizing the mechanism of this compound and the basis of fungal resistance involves several key experimental methodologies.

Fungal Sensitivity Testing (EC₅₀ Determination)

This protocol determines the concentration of this compound required to inhibit fungal growth.

-

Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar) amended with a range of this compound concentrations. A stock solution of the inhibitor is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted into the molten agar. A control plate with only the solvent is also prepared.

-

Inoculation: Place a mycelial plug from a fresh culture of the fungal isolate onto the center of each agar plate.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 20-25°C) in the dark for a period sufficient for robust growth on the control plate (e.g., 3-7 days).

-

Measurement: Measure the diameter of the fungal colony on each plate.

-

Calculation: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. The EC₅₀ value is then determined by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the inhibitor concentrations.

Molecular Analysis of SDH Resistance

This workflow is used to identify mutations in the SDH genes that may confer resistance.

-

Fungal DNA Extraction: Grow the fungal isolates (both sensitive and resistant) in a liquid medium. Harvest the mycelia and extract total genomic DNA using a commercial kit or a standard protocol (e.g., CTAB method).

-

PCR Amplification: Design specific primers to amplify the coding sequences of the SDH genes, particularly the regions of SdhB, SdhC, and SdhD known to form the Q-binding site.[5] Perform Polymerase Chain Reaction (PCR) using the extracted genomic DNA as a template. The reaction typically includes the DNA template, primers, dNTPs, MgCl₂, reaction buffer, and a Taq polymerase.[5]

-

DNA Sequencing: Purify the PCR products to remove primers and unincorporated dNTPs. Send the purified DNA fragments for Sanger sequencing.

-

Sequence Analysis: Align the obtained nucleotide sequences from resistant isolates with those from sensitive (wild-type) isolates. Identify any single nucleotide polymorphisms (SNPs) and translate the sequences into amino acid sequences to determine if these SNPs result in amino acid substitutions.

Figure 2. Experimental workflow for SDHI resistance analysis.

Molecular Docking Simulation

This computational method predicts how this compound binds to the SDH enzyme.

-

Protein Structure Preparation: Obtain a 3D crystal structure of the target SDH complex. If an experimental structure is unavailable for the specific fungus, a homology model can be built using a known structure (e.g., from porcine or avian mitochondria) as a template.[9]

-

Ligand Preparation: Generate a 3D structure of the this compound molecule and optimize its geometry and assign partial charges.

-

Active Site Definition: Define the binding pocket (the Q-site) on the SDH model based on the location of co-crystallized ligands in template structures or conserved residues.[14]

-

Docking Simulation: Use molecular docking software (e.g., AutoDock) to simulate the binding of this compound into the defined active site.[14] The program generates multiple possible binding poses.

-

Analysis: Evaluate the generated poses based on scoring functions that estimate the binding energy. The lowest energy poses are analyzed to predict the most likely binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and specific amino acid residues in the Q-site.

Conclusion

This compound is a potent succinate dehydrogenase inhibitor that functions by competitively binding to the ubiquinone-binding site of the mitochondrial Complex II. This action blocks the electron transport chain, inhibits cellular respiration, and results in fungal cell death. A key feature of this compound is its ability to inhibit certain fungal strains that have developed resistance to other SDHIs like boscalid, highlighting its potential for effective resistance management. The characterization of its mechanism relies on a combination of in vitro sensitivity assays, molecular sequencing to identify resistance mutations, and computational docking to model its interaction with the target enzyme. This comprehensive understanding is vital for the strategic development and deployment of this compound in agricultural and clinical settings.

References

- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Complex II subunit SDHD is critical for cell growth and metabolism, which can be partially restored with a synthetic ubiquinone analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ndsu.edu [ndsu.edu]

- 14. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fungicidal Spectrum of Y12196

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y12196 is a novel succinate dehydrogenase inhibitor (SDHI) demonstrating significant fungicidal activity. This document provides a comprehensive overview of the known fungicidal spectrum of this compound, based on available scientific literature. It details its efficacy against specific fungal pathogens, outlines the experimental protocols for determining its activity, and illustrates its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a technical resource for researchers and professionals in the fields of mycology, plant pathology, and fungicide development.

Introduction

This compound is an emerging fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1][2] These fungicides disrupt the fungal mitochondrial respiratory chain, a critical process for cellular energy production. Specifically, this compound targets and inhibits the activity of succinate dehydrogenase (also known as Complex II), leading to the cessation of fungal growth and eventual cell death. This document synthesizes the current understanding of this compound's activity against key fungal species.

Fungicidal Spectrum of this compound

The known fungicidal spectrum of this compound is primarily characterized by its high efficacy against Botrytis cinerea, the causal agent of gray mold, and strong activity against Fusarium graminearum.[2][3] Limited information also suggests activity against Monilinia fructicola.

Quantitative Data on Fungicidal Activity

The following table summarizes the available quantitative data on the in vitro activity of this compound against various fungal isolates. The data is primarily focused on Botrytis cinerea, with a range of sensitivities observed, including against isolates resistant to other fungicides.

| Fungal Species | Isolate Type | No. of Isolates | EC₅₀ Range (mg/L) | Reference |

| Botrytis cinerea | 2019 Collection | 84 | 0.284 - 20.147 | [3] |

| Botrytis cinerea | Boscalid-Resistant (H272R mutation) | Not Specified | Sensitive | [3] |

| Botrytis cinerea | Boscalid & this compound Cross-Resistant (P225F & N230I mutations) | Not Specified | Resistant | [3] |

| Monilinia fructicola | Not Specified | Not Specified | Cross-resistance with boscalid observed |

EC₅₀ (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate.

Note: While this compound is reported to have strong fungicidal activity against Fusarium graminearum, specific EC₅₀ values from peer-reviewed literature are not currently available.[2]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme complex in the mitochondrial respiratory chain. This enzyme is crucial for the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle and for transferring electrons to the electron transport chain. By blocking the ubiquinone-binding (Qp) site of the SDH complex, this compound disrupts this vital process, leading to a depletion of cellular ATP and ultimately, fungal cell death.

Signaling Pathway of SDH Inhibition

The following diagram illustrates the mechanism of action of this compound at the cellular level.

Experimental Protocols

The following section details a representative methodology for determining the fungicidal activity of this compound, based on the procedures described for in vitro testing against Botrytis cinerea.[3]

In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the EC₅₀ value of a fungicide against a specific fungal isolate.

Objective: To quantify the inhibitory effect of this compound on the mycelial growth of a target fungus.

Materials:

-

Pure culture of the target fungal isolate

-

Potato Dextrose Agar (PDA) medium

-

This compound technical grade

-

Solvent (e.g., dimethyl sulfoxide - DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Fungicide-Amended Media:

-

Autoclave the PDA medium and cool it to 50-55°C in a water bath.

-

Add the required volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate with only the solvent added to the PDA should also be prepared.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the growing edge of an actively growing culture of the fungal isolate on PDA, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control petri dish.

-

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.

-

Data Collection:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the average colony diameter for each concentration.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Use probit analysis or other appropriate statistical software to calculate the EC₅₀ value from the dose-response curve.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro mycelial growth inhibition assay.

Conclusion

This compound is a potent succinate dehydrogenase inhibitor with demonstrated high efficacy against Botrytis cinerea, including certain boscalid-resistant strains. While its activity against Fusarium graminearum is noted, further quantitative studies are required to fully elucidate its fungicidal spectrum across a broader range of plant pathogenic fungi. The methodologies and the mechanism of action outlined in this guide provide a foundational understanding for researchers working with this novel fungicide. Future research should focus on expanding the knowledge of its efficacy against other economically important fungal pathogens to fully realize its potential in integrated disease management strategies.

References

Y12196: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y12196, also known as Flubeneteram, is a novel succinate dehydrogenase inhibitor (SDHI) demonstrating potent and specific fungicidal activity against Fusarium graminearum, a major pathogen responsible for Fusarium head blight in cereal crops. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for the assessment of its antifungal activity and enzyme inhibition are presented, along with a visualization of the succinate dehydrogenase (SDH) pathway and its inhibition. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of new antifungal agents.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with the systematic IUPAC name N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide.[1] Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 1671025-91-4 |

| Molecular Formula | C₁₈H₁₃Cl₂F₂N₃O₂ |

| Molecular Weight | 412.22 g/mol |

| IUPAC Name | N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |

| SMILES | CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl |

| InChIKey | DEBMUZVVCQOQFN-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | Powder | Vendor Information |

| Storage (Powder) | -20°C for 3 years | TargetMol |

| Storage (In Solvent) | -80°C for 1 year | TargetMol |

| XLogP3-AA | 4.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] By inhibiting SDH, this compound disrupts cellular respiration and energy production in susceptible fungi, leading to cell death. Its primary target is the ubiquinone-binding (Qp) site of the SDH complex.

The fungicidal activity of this compound is particularly pronounced against Fusarium graminearum. While specific EC₅₀ values for this compound against F. graminearum from the primary literature are not publicly available, related studies on other SDHIs provide a reference range for their efficacy. For instance, EC₅₀ values for other SDHIs against F. graminearum have been reported to be in the low μg/mL range.

Signaling Pathway

The following diagram illustrates the role of succinate dehydrogenase in the mitochondrial electron transport chain and the inhibitory action of this compound.

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard procedures for evaluating SDHI fungicides.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol determines the concentration of this compound that inhibits the mycelial growth of Fusarium graminearum by 50% (EC₅₀).

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Fusarium graminearum culture

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Dimethyl sulfoxide (DMSO)

-

Incubator (25°C)

Procedure:

-

Prepare a series of this compound concentrations by serially diluting the stock solution in sterile water or PDA medium. Ensure the final DMSO concentration does not exceed 1% (v/v) in the final medium, as it can inhibit fungal growth. A DMSO-only control should be included.

-

Add the this compound dilutions to molten PDA (cooled to ~50°C) and pour into Petri dishes.

-

From the edge of an actively growing F. graminearum culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of the this compound-amended and control PDA plates.

-

Incubate the plates at 25°C in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately 80% of the plate diameter.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC₅₀ value by probit analysis or by plotting the inhibition percentage against the logarithm of the this compound concentration.

Succinate Dehydrogenase (SDH) Inhibition Assay

This in vitro assay measures the direct inhibitory effect of this compound on the enzymatic activity of SDH.

Materials:

-

Mitochondrial fraction isolated from Fusarium graminearum

-

This compound dilutions

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Succinate solution (substrate)

-

2,6-dichloroindophenol (DCPIP) (electron acceptor)

-

Phenazine methosulfate (PMS) (intermediate electron carrier)

-

96-well microplate

-

Microplate reader

Procedure:

-

Isolate the mitochondrial fraction from F. graminearum mycelia using standard cell fractionation techniques.

-

Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, mitochondrial protein, and the desired concentration of this compound or DMSO (for control).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding succinate, PMS, and DCPIP to each well.

-

Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCPIP) at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (ΔAbs/min) for each this compound concentration and the control.

-

Determine the percentage of SDH inhibition for each concentration relative to the control.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) from a dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating a novel antifungal compound like this compound and the logical relationship in its mechanism of action.

Caption: General workflow for the evaluation of a novel fungicide.

Caption: Logical flow of the mechanism of action of this compound.

Conclusion

This compound is a promising new fungicidal agent with a specific and potent inhibitory action against the succinate dehydrogenase of Fusarium graminearum. Its well-defined chemical structure and mechanism of action make it an excellent candidate for further development in the management of Fusarium head blight. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel SDHI fungicides. Further research to determine its in-planta efficacy, resistance profile, and environmental fate will be crucial for its successful application in agriculture.

References

An In-depth Technical Guide to the Discovery and Development of Y12196 Fungicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y12196 is a novel fungicide identified as a potent succinate dehydrogenase inhibitor (SDHI).[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and biological efficacy of this compound. The information is intended for researchers, scientists, and professionals involved in the field of fungicide development and application.

Discovery and Synthesis

This compound, with the chemical formula C18H13Cl2F2N3O2, belongs to the pyrazole-carboxamide class of fungicides.[3][4][5] While the specific proprietary synthesis route for this compound is not publicly disclosed, a representative synthetic workflow can be inferred from established methods for creating similar pyrazole-carboxamide derivatives. The general approach involves the synthesis of a pyrazole carboxylic acid core, followed by an amide coupling reaction with a substituted aniline moiety.

Representative Synthesis Workflow

Caption: Representative synthesis workflow for this compound.

Mechanism of Action: SDH Inhibition

This compound exerts its fungicidal activity by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2] SDH is a crucial enzyme that links the Krebs cycle and oxidative phosphorylation. By binding to the ubiquinone-binding site of the SDH enzyme complex, this compound disrupts the transfer of electrons from succinate to ubiquinone. This blockage of the electron transport chain inhibits ATP production, leading to cellular energy depletion and ultimately, fungal cell death.

Fungal Mitochondrial Electron Transport Chain and Site of Action of this compound

Caption: Inhibition of Complex II by this compound.

Fungicidal Activity

This compound has demonstrated significant fungicidal activity against a range of plant pathogenic fungi. It is particularly effective against Fusarium graminearum and Botrytis cinerea.[1][6] Notably, this compound has shown efficacy against strains of B. cinerea that have developed resistance to other SDHI fungicides, such as boscalid.

Quantitative Efficacy Data

| Fungal Species | Fungicide | EC50 (mg/L) | Reference |

| Botrytis cinerea (2019 isolates, n=84) | This compound | 0.284 - 20.147 | [6] |

| Botrytis cinerea (2019 isolates, n=84) | Boscalid | 0.097 - 54.162 | [6] |

Experimental Protocols

The following is a representative protocol for determining the in vitro fungicidal activity of this compound using a mycelial growth inhibition assay.

In Vitro Mycelial Growth Inhibition Assay

-

Preparation of Fungal Cultures: The target fungal pathogen is cultured on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature until the mycelium covers the plate.

-

Preparation of Fungicide Stock Solutions: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Preparation of Amended Media: The this compound stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations. A control plate containing only the solvent is also prepared.

-

Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal culture and placed in the center of each fungicide-amended and control plate.

-

Incubation: The plates are incubated at the optimal growth temperature for the specific fungus.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

-

EC50 Determination: The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) is determined by probit analysis of the inhibition data.

General Workflow for In Vitro Fungicide Screening

Caption: General workflow for in vitro fungicide screening.

Conclusion

This compound is a promising novel SDHI fungicide with potent activity against important plant pathogens, including some resistant strains. Its mechanism of action through the inhibition of the mitochondrial complex II provides a clear target for its fungicidal effects. Further research and development of this compound could lead to its successful application in integrated pest management strategies for sustainable agriculture.

References

- 1. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Lvbenmixianan | C18H13Cl2F2N3O2 | CID 91754674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Y12196: A Technical Guide for Research Applications

For Research Use Only

An In-depth Technical Guide on the Succinate Dehydrogenase Inhibitor Y12196

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the novel succinate dehydrogenase inhibitor (SDHI), this compound. It details its mechanism of action, provides key quantitative data, and outlines experimental protocols for its application in a research setting.

Introduction

This compound is a potent and selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2][3] It has demonstrated significant fungicidal activity against a range of plant pathogenic fungi, most notably Fusarium graminearum and Botrytis cinerea.[1][2][3] Its specific mode of action and efficacy, including against certain fungicide-resistant strains, make it a valuable tool for research in mycology, plant pathology, and drug discovery. This guide provides an in-depth overview of the technical aspects of this compound for research use.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | N-[2-(2,4-dichlorophenoxy)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | PubChem |

| Molecular Formula | C₁₈H₁₃Cl₂F₂N₃O₂ | [3] |

| Molecular Weight | 412.22 g/mol | [3] |

| CAS Number | 1671025-91-4 | [1][3] |

| Appearance | White to off-white solid | (General technical data) |

| Storage | Store at -20°C for long-term stability. | MedChemExpress, TargetMol |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound exerts its fungicidal effect by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme complex, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (mETC).

The primary mechanism involves the following steps:

-

Binding to the Ubiquinone-Binding Site: this compound binds to the ubiquinone (Q) binding site of the SDH complex. This binding is competitive with the natural substrate, ubiquinone.

-

Disruption of Electron Transport: By blocking the Q site, this compound prevents the transfer of electrons from succinate to ubiquinone. This halts the flow of electrons through the mETC at Complex II.

-

Inhibition of the TCA Cycle: The inhibition of SDH leads to the accumulation of succinate, which in turn inhibits the TCA cycle, a central pathway for cellular energy production.

-

Cellular Energy Depletion and Fungal Cell Death: The dual disruption of the mETC and the TCA cycle results in a severe depletion of cellular ATP, leading to fungal cell death.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y12196 is a novel succinate dehydrogenase inhibitor (SDHI) demonstrating potent fungicidal activity, particularly against problematic plant pathogens such as Fusarium graminearum and Botrytis cinerea.[1][2][3] As a member of the SDHI class, its primary mode of action is the disruption of the fungal mitochondrial respiratory chain, a critical pathway for cellular energy production. This guide provides an in-depth overview of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function and interactions at a molecular level. A key feature of this compound is its efficacy against fungal strains that have developed resistance to other SDHIs, such as boscalid, making it a compound of significant interest for managing fungicide resistance.[4][5]

Core Mechanism: Inhibition of Succinate Dehydrogenase (Complex II)

The primary molecular target of this compound is Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. SDH is a crucial enzyme that links the Krebs (TCA) cycle with cellular respiration. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via ubiquinone (Coenzyme Q).

By binding to the SDH enzyme, this compound competitively inhibits the ubiquinone binding site, effectively blocking the transfer of electrons. This inhibition leads to two major downstream effects:

-

Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and disrupts the normal flux of the TCA cycle.

-

Inhibition of ATP Production: By halting the flow of electrons into the electron transport chain at Complex II, this compound severely impairs the process of oxidative phosphorylation, leading to a drastic reduction in cellular ATP synthesis.

This dual impact on cellular metabolism ultimately depletes the fungal cell of energy, leading to growth inhibition and cell death.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of this compound in the context of the mitochondrial respiratory chain.

Caption: Mechanism of this compound inhibiting the SDH enzyme (Complex II).

Quantitative Data: Potency and Efficacy

The efficacy of this compound has been quantified against various fungal isolates. The 50% effective concentration (EC₅₀), which represents the concentration of the fungicide required to inhibit 50% of mycelial growth, is a key metric.

| Fungal Species | Isolate Type | Parameter | Value (mg/L) | Reference |

| Botrytis cinerea | Field Isolates (n=84) | Average EC₅₀ (±SE) | 5.582 ± 0.478 | [6][7] |

| Botrytis cinerea | Field Isolates (n=84) | Range of EC₅₀ | 0.284 - 20.147 | [7] |

| Botrytis cinerea | Boscalid-Resistant (H272R) | Qualitative | More sensitive to this compound than boscalid | [4][5] |

| Fusarium graminearum | Not Specified | Qualitative | Strong fungicidal activity | [1][3][8][9] |

Activity Against Resistant Strains: The Case of H272R Mutation

A significant advantage of this compound is its ability to control fungal populations that are resistant to other widely used SDHI fungicides, such as boscalid. Resistance to boscalid in B. cinerea is often linked to a point mutation in the SDH B subunit, specifically the H272R mutation (histidine to arginine substitution).

Molecular docking simulations have revealed the structural basis for the efficacy of this compound against these resistant strains.[4] While the H272R mutation alters the binding pocket and reduces the affinity of boscalid, this compound can still form stable interactions. It establishes critical hydrogen bonds and π-π interactions with amino acid residues in the mutated enzyme, allowing it to bind effectively and inhibit its function.[4][10]

The diagram below illustrates this differential activity.

Caption: Logical relationship of this compound and boscalid activity on fungal SDH.

Experimental Protocols

The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for assays crucial to determining its mode of action and efficacy.

Fungal Growth Inhibition Assay (Mycelial Growth Rate Method)

This assay determines the EC₅₀ value of this compound by measuring the inhibition of fungal mycelial growth on a solid medium.

-

Materials:

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (in DMSO or other suitable solvent)

-

Sterile Petri dishes (90 mm)

-

Actively growing fungal cultures

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

-

Protocol:

-

Prepare PDA medium and autoclave. Allow it to cool to 50-55°C.

-

Add appropriate volumes of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20 mg/L). Also, prepare control plates with the solvent (e.g., DMSO) alone.

-

Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture.

-

Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

-

Seal the plates and incubate at 25°C in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge.

-

Calculate the percentage growth inhibition (PGI) for each concentration using the formula: PGI (%) = [(GC - GT) / GC] * 100, where GC is the average diameter of the control colony and GT is the average diameter of the treated colony.

-

Determine the EC₅₀ value by performing a probit analysis or logarithmic regression of the PGI values against the logarithm of the this compound concentration.

-

In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This spectrophotometric assay directly measures the inhibitory effect of this compound on the SDH enzyme. The assay monitors the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

-

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

SDH Assay Buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2)

-

Succinate solution (substrate)

-

DCPIP solution (electron acceptor)

-

This compound dilutions

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm in kinetic mode

-

-

Protocol:

-

Prepare a series of this compound dilutions in the assay buffer.

-

In a 96-well plate, add samples of the isolated mitochondrial fraction.

-

Add the this compound dilutions to the sample wells. Include control wells with solvent only.

-

Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the succinate and DCPIP solutions to each well.

-

Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-30 minutes.

-

The rate of reaction is proportional to the slope of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

-

Experimental and Drug Discovery Workflow

The evaluation of a novel fungicide like this compound follows a structured workflow from initial discovery to validation.

Caption: General workflow for the discovery and validation of a novel SDHI fungicide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Mechanics and Binding Energy Assessment [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

Y12196 (Quinofumelin): A Technical Guide on its Antifungal Activity Against Fusarium graminearum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y12196, identified as quinofumelin, is a novel quinoline fungicide demonstrating potent activity against the economically significant plant pathogen Fusarium graminearum. This document provides an in-depth technical overview of its mechanism of action, quantitative antifungal efficacy, and detailed experimental protocols for its evaluation. Quinofumelin targets the de novo pyrimidine biosynthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), leading to the disruption of essential cellular processes in F. graminearum. This guide synthesizes current research to provide a comprehensive resource for professionals engaged in antifungal research and development.

Introduction

Fusarium graminearum is the primary causal agent of Fusarium head blight (FHB) in cereal crops, leading to significant yield losses and contamination of grain with mycotoxins, such as deoxynivalenol (DON).[1][2] The emergence of fungicide resistance necessitates the discovery of novel compounds with unique modes of action. Quinofumelin (this compound), a quinoline derivative developed by Mitsui Chemicals Co., Ltd., has emerged as a promising candidate for the control of F. graminearum.[3][4] This technical guide details the antifungal properties and molecular target of quinofumelin, providing a foundation for further research and application.

Quantitative Antifungal Activity

Quinofumelin exhibits significant inhibitory activity against various developmental stages of F. graminearum. The following tables summarize the key quantitative data on its efficacy.

Table 1: In Vitro Antifungal Activity of Quinofumelin against Fusarium graminearum

| Activity Metric | Value Range (μg/mL) | Average Value (μg/mL) | No. of Isolates Tested | Reference |

| EC₅₀ (Mycelial Growth) | 0.007 - 0.039 | 0.019 ± 0.007 | 100 | [1][5] |

| EC₅₀ (Spore Germination) | 0.051 - 0.205 | 0.087 ± 0.024 | 50 | [1][5] |

Table 2: Inhibitory Effect of Quinofumelin on Deoxynivalenol (DON) Production by F. graminearum

| Quinofumelin Concentration (μg/mL) | Effect on DON Production | Reference |

| 0.035 (EC₅₀) | Significantly reduced | [1] |

| 0.35 (10 x EC₅₀) | Significantly reduced | [1] |

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The primary mechanism of action of quinofumelin against F. graminearum is the inhibition of the pyrimidine biosynthesis pathway.[3][4]

Target Enzyme: Dihydroorotate Dehydrogenase (DHODH)

Transcriptomic and metabolomic analyses have revealed that quinofumelin treatment leads to the down-regulation of dihydroorotate dehydrogenase (DHODH).[3][4] This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines.[6]

Disruption of Pyrimidine Supply

By inhibiting DHODH, quinofumelin effectively blocks the production of uracil and its derivatives, which are essential for the synthesis of DNA, RNA, and other vital macromolecules. This disruption of pyrimidine metabolism ultimately leads to the cessation of fungal growth and development.

Rescue Experiments

The inhibitory effects of quinofumelin on mycelial growth can be reversed by the addition of exogenous uridine monophosphate (UMP), uridine, or uracil to the growth medium.[3][4] However, the addition of dihydroorotate, the substrate of DHODH, does not restore growth, further confirming that DHODH is the specific target of quinofumelin.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of quinofumelin against F. graminearum.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from established methodologies for filamentous fungi.[7][8]

Objective: To determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC₅₀) of quinofumelin against F. graminearum.

Materials:

-

F. graminearum isolates

-

Potato Dextrose Agar (PDA) or Synthetic Nutrient-Poor Agar (SNA) for sporulation

-

Quinofumelin stock solution (in DMSO)

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation:

-

Culture F. graminearum on PDA or SNA plates at 25°C for 7-10 days to induce sporulation.

-

Harvest conidia by flooding the plate with sterile saline (0.85% NaCl) containing 0.05% Tween 80 and gently scraping the surface.

-

Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the conidial suspension to a concentration of 1-5 x 10⁶ conidia/mL using a hemocytometer.

-

Dilute the suspension 1:50 in RPMI-1640 medium to obtain a final inoculum density of 2-10 x 10⁴ conidia/mL.

-

-

Drug Dilution:

-

Prepare a series of twofold dilutions of quinofumelin in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.001 to 10 µg/mL.

-

Include a drug-free well as a positive growth control and a medium-only well as a sterility control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution.

-

Incubate the plates at 25°C for 48-72 hours.

-

-

Data Analysis:

-

Determine the MIC visually as the lowest concentration of quinofumelin that causes complete inhibition of visible growth.

-

Alternatively, for EC₅₀ determination, measure the optical density (OD) at a suitable wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration relative to the drug-free control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Mycelial Growth Inhibition Assay

Objective: To assess the effect of quinofumelin on the vegetative growth of F. graminearum.

Materials:

-

F. graminearum isolates

-

Potato Dextrose Agar (PDA)

-

Quinofumelin stock solution (in DMSO)

-

Sterile Petri dishes (90 mm)

-

Cork borer (5 mm diameter)

Procedure:

-

Media Preparation:

-

Prepare PDA and amend with various concentrations of quinofumelin (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5 µg/mL) after autoclaving and cooling the medium to approximately 50-55°C.

-

Pour the amended PDA into sterile Petri dishes.

-

-

Inoculation:

-

From the edge of a actively growing F. graminearum culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each quinofumelin-amended PDA plate.

-

-

Incubation:

-

Incubate the plates at 25°C in the dark.

-

-

Data Collection and Analysis:

-

Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the average colony diameter for each concentration.

-

Determine the percentage of mycelial growth inhibition relative to the control.

-

Calculate the EC₅₀ value as described in the broth microdilution protocol.

-

Transcriptomic and Metabolomic Analysis

Objective: To identify the molecular pathways affected by quinofumelin in F. graminearum.

Materials:

-

F. graminearum isolate (e.g., PH-1)

-

Yeast Extract Peptone Dextrose (YEPD) liquid medium

-

Quinofumelin (at a concentration such as EC₉₀)

-

Liquid nitrogen

-

RNA extraction kits

-

Metabolite extraction solvents (e.g., methanol, chloroform)

-

Next-generation sequencing (NGS) platform

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Fungal Culture and Treatment:

-

Sample Collection:

-

Harvest the mycelia by filtration.

-

Quickly freeze the mycelia in liquid nitrogen and store at -80°C until further processing.

-

-

RNA Extraction and Sequencing (Transcriptomics):

-

Extract total RNA from the frozen mycelia using a suitable kit.

-

Assess RNA quality and quantity.

-

Prepare cDNA libraries and perform RNA sequencing on an NGS platform.

-

Analyze the sequencing data to identify differentially expressed genes (DEGs) between the quinofumelin-treated and control samples.

-

-

Metabolite Extraction and Analysis (Metabolomics):

-

Extract metabolites from the frozen mycelia using appropriate solvents.

-

Analyze the metabolite profiles using mass spectrometry.

-

Identify differentially accumulated metabolites (DAMs) between the treated and control samples.

-

-

Pathway Analysis:

-

Perform pathway enrichment analysis on the identified DEGs and DAMs to elucidate the biological pathways affected by quinofumelin.

-

Conclusion

This compound (quinofumelin) is a potent inhibitor of Fusarium graminearum with a novel mode of action targeting the pyrimidine biosynthesis pathway. Its efficacy against mycelial growth, spore germination, and mycotoxin production makes it a valuable candidate for the management of Fusarium head blight. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of antifungal drug development to further investigate and utilize this promising compound.

References

- 1. Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum [elifesciences.org]

- 4. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antifungal Properties of Y12196: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of Y12196, a novel succinate dehydrogenase inhibitor (SDHI). The information presented herein is intended to support research and development efforts in the field of antifungal drug discovery.

Core Concepts: Mechanism of Action

This compound exhibits potent fungicidal activity, primarily against Fusarium graminearum, through the inhibition of a critical enzyme in the fungal respiratory chain: succinate dehydrogenase (SDH), also known as Complex II.[1][2][3][4] SDH is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular energy production.[1][5]

By binding to and inhibiting SDH, this compound disrupts the transfer of electrons from succinate to ubiquinone, which in turn halts the electron transport chain and leads to a cascade of detrimental effects within the fungal cell, ultimately causing cell death.[5] This targeted mechanism of action makes SDHIs an important class of fungicides.[1][2]

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide context on the potency of other succinate dehydrogenase inhibitors against relevant fungal pathogens. This information can serve as a benchmark for experimental design.

Table 1: Antifungal Activity of a Novel SDHI (Cyclobutrifluram) against Fusarium species

| Fungal Species | Half-Maximal Effective Concentration (EC50) in µg/mL |

| Fusarium pseudograminearum | 0.0021 - 0.0647 |

| Fusarium graminearum | 0.0021 - 0.0647 |

| Fusarium asiaticum | 0.0021 - 0.0647 |

Data adapted from a study on cyclobutrifluram, a novel SDHI, and indicates the potential high potency of this class of compounds against Fusarium species.[6]

Table 2: Comparative IC50 Values of Various Fungicides against Fusarium graminearum

| Fungicide Class | Fungicide | IC50 for Mycelial Growth (mg/L) |

| DMI | Metconazole | 0.01 |

| DMI | Prochloraz | 0.01 |

| DMI | Prothioconazole | 0.01 |

| DMI | Cyproconazole | 0.12 |

| Benzimidazole | Carbendazim | 0.07 |

| QoI | Azoxystrobin | 0.21 (for conidial germination) |

| QoI | Trifloxystrobin | 1.33 (for conidial germination) |

This table provides a broader context of the inhibitory concentrations of different classes of fungicides against F. graminearum.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's antifungal properties.

Broth Microdilution Antifungal Susceptibility Testing for Minimum Inhibitory Concentration (MIC) Determination

This protocol is foundational for determining the in vitro antifungal activity of a compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

-

96-well, flat-bottom microtiter plates

-

This compound stock solution (typically in DMSO)

-

Target fungal strain (e.g., Fusarium graminearum)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Sterile saline or water

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline. Adjust the suspension to a concentration of 0.5-2.5 x 10^3 cells/mL using a spectrophotometer and a hemocytometer.

-

Drug Dilution Series: Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the microtiter plate. The final concentrations should typically span a range from 64 µg/mL to 0.03 µg/mL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilutions.

-

Controls: Include a positive control (fungal inoculum without the drug) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm.

Succinate Dehydrogenase (SDH) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on its target enzyme.

Objective: To quantify the inhibition of succinate dehydrogenase activity by this compound.

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

This compound stock solution

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Substrate: Succinate solution (e.g., 100 mM)

-

Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP) or p-iodonitrotetrazolium violet (INT)

-

Microplate reader

Procedure:

-

Mitochondrial Isolation: Isolate the mitochondrial fraction from the target fungus using standard cell fractionation techniques (e.g., differential centrifugation).

-

Assay Setup: In a 96-well plate, add the assay buffer, the mitochondrial preparation, and various concentrations of this compound (or DMSO for the control).

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the succinate substrate and the electron acceptor (e.g., DCPIP).

-

Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm (or the increase in absorbance of the formazan product of INT at 500 nm) over time using a microplate reader in kinetic mode.[8][9]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for the investigation of a novel antifungal agent and the logical relationship of SDHI's impact on fungal metabolism.

References

- 1. Impact of Five Succinate Dehydrogenase Inhibitors on DON Biosynthesis of Fusarium asiaticum, Causing Fusarium Head Blight in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Five Succinate Dehydrogenase Inhibitors on DON Biosynthesis of Fusarium asiaticum, Causing Fusarium Head Blight in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory activity to Fusarium spp. and control potential for wheat Fusarium crown rot of a novel succinate dehydrogenase inhibitor cyclobutrifluram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Y12196: A Novel Succinate Dehydrogenase Inhibitor for Advanced Fungal Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Y12196 is a novel succinate dehydrogenase inhibitor (SDHI) demonstrating significant potential as a tool for fungal research and as a lead compound for the development of new antifungal agents. Its targeted mechanism of action, inhibiting a crucial enzyme in the fungal mitochondrial electron transport chain, provides a specific and potent means of disrupting fungal cellular respiration. This technical guide provides a comprehensive overview of this compound, including its antifungal activity, mechanism of action, and detailed protocols for its experimental application.

Quantitative Data on Antifungal Activity

The in vitro efficacy of this compound has been primarily evaluated against the significant plant pathogen Botrytis cinerea, the causal agent of gray mold. Notably, this compound exhibits potent activity against isolates resistant to boscalid, a widely used SDHI fungicide.

Table 1: In Vitro Antifungal Activity of this compound against Botrytis cinerea

| Fungal Isolate Type | Number of Isolates | This compound EC50 Range (mg/L)[1] | Boscalid EC50 Range (mg/L)[1] |

| Field Isolates (2019) | 84 | 0.284 - 20.147 | 0.097 - 54.162 |

| Boscalid-Resistant (H272R mutation) | Not specified in number | Sensitive to this compound | Resistant |

| Boscalid-Resistant (P225F mutation) | Not specified in number | Cross-resistance observed | Resistant |

| Boscalid-Resistant (N230I mutation) | Not specified in number | Cross-resistance observed | Resistant |

In addition to its activity against Botrytis cinerea, this compound has been reported to exhibit strong fungicidal activity against Fusarium graminearum, a devastating pathogen of cereal crops. However, specific MIC or EC50 values for a broad range of fungal species are not yet extensively documented in publicly available literature.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound functions as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme complex in both the citric acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the quinone binding site (Q-site) of the SDH complex, this compound blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the entire electron transport chain, leading to a halt in ATP production via oxidative phosphorylation and ultimately causing fungal cell death.

References

Preliminary Efficacy of Y12196: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary efficacy studies on Y12196, a novel succinate dehydrogenase inhibitor (SDHI). The data presented herein focuses on its antifungal activity, particularly against economically significant plant pathogens. This document details the quantitative efficacy, experimental methodologies, and the core mechanism of action to support further research and development.

Quantitative Efficacy Data

The fungicidal activity of this compound has been primarily evaluated against Botrytis cinerea, the causative agent of gray mold. The following tables summarize the key efficacy data from these preliminary studies.

Table 1.1: In Vitro Efficacy of this compound against Botrytis cinerea Isolates

| Isolate Cohort | Number of Isolates | This compound EC50 Range (mg/L) | Boscalid EC50 Range (mg/L) | Reference |

| 2019 Collection | 84 | 0.284 - 20.147 | 0.097 - 54.162 | [1][2][3] |

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth.

Table 1.2: In Vivo Control Efficacy of this compound on Strawberry Fruits

| Treatment (Concentration) | Pathogen Isolate | Control Efficacy (%) | Reference |

| This compound (80 mg/L) | B05.10 | 65.78 | [1] |

| Boscalid (concentration not specified) | B05.10 | Not specified, but lower than this compound | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the preliminary efficacy studies of this compound.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the vegetative growth of the target fungus.

-

Fungal Isolates and Culture: Isolates of Botrytis cinerea are cultured on potato dextrose agar (PDA) plates.

-

Fungicide Stock Solutions: A stock solution of this compound is prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

-

Amended Media Preparation: The this compound stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations. Control plates contain the solvent at the same concentration used in the treatment plates.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.

-

Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 20-25°C).

-

Data Collection: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates.

-

EC50 Determination: The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[4]

In Vivo Fungicide Efficacy Assay on Detached Strawberry Fruits

This assay evaluates the protective efficacy of this compound in a system that mimics a post-harvest scenario.

-

Plant Material: Healthy, unwounded strawberry fruits of a uniform size and ripeness are selected.

-

Fungicide Treatment: The fruits are sprayed with a solution of this compound at a specified concentration until runoff. Control fruits are treated with a solution containing the solvent only. The fruits are then allowed to air dry.

-

Inoculation: A mycelial plug or a spore suspension of Botrytis cinerea is placed on the surface of each treated and control fruit.

-

Incubation: The inoculated fruits are placed in a high-humidity chamber at a controlled temperature (e.g., 20°C).

-

Disease Assessment: The development of gray mold lesions is assessed at regular intervals. The disease incidence and severity are recorded.

-

Efficacy Calculation: The control efficacy is calculated based on the reduction in disease incidence or severity in the this compound-treated fruits compared to the control fruits.[1]

Visualized Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Treatment with succinate dehydrogenase inhibitor this compound protects strawberries from boscalid-resistant Botrytis cinerea with the H272R mutation in SDH B [agris.fao.org]

- 4. Transcriptomic and functional analyses on a Botrytis cinerea multidrug‐resistant (MDR) strain provides new insights into the potential molecular mechanisms of MDR and fitness - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Y12196 Against Botrytis cinerea

Audience: Researchers, scientists, and drug development professionals.

Introduction

Y12196 is a succinate dehydrogenase inhibitor (SDHI) fungicide effective against the grey mold fungus, Botrytis cinerea. This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound against B. cinerea, including mycelial growth and spore germination inhibition assays. Additionally, a protocol for assessing the activity of the target enzyme, succinate dehydrogenase (SDH), is included. These protocols are essential for fungicide sensitivity screening, resistance monitoring, and mechanism of action studies.

Mechanism of Action

This compound targets and inhibits the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (complex II). This inhibition disrupts the fungus's cellular respiration, leading to a significant reduction in ATP production and ultimately causing fungal cell death. Notably, this compound has shown high efficacy against certain strains of B. cinerea that have developed resistance to other SDHI fungicides, such as boscalid, particularly those with the H272R mutation in the SDH B subunit.[1]

Data Presentation

The following table summarizes the in vitro efficacy of this compound against Botrytis cinerea, as determined by mycelial growth inhibition assays. The data is compiled from a study of 84 isolates collected in 2019.[1][2]

| Parameter | Value Range (mg/L) | Average EC50 (mg/L) |

| EC50 for this compound | 0.284 - 20.147 | 5.582 |

EC50: The effective concentration of a drug that gives half of the maximal response.

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay determines the effect of this compound on the vegetative growth of B. cinerea.

Materials:

-

Botrytis cinerea cultures grown on Potato Dextrose Agar (PDA)

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile PDA medium

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Dimethyl sulfoxide (DMSO)

-

Incubator

Protocol:

-

Prepare Fungicide-Amended Media:

-

Autoclave PDA medium and cool it to 50-55°C in a water bath.

-

Prepare a series of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 mg/L) by adding the appropriate volume of the this compound stock solution to the molten PDA.

-

Ensure the final DMSO concentration does not exceed 1% (v/v) in all plates, including a solvent-only control.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the growing edge of a 3 to 5-day-old B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

-

-

Incubation:

-

Seal the plates with parafilm and incubate them at 20-22°C in the dark.

-

-

Data Collection:

-

Measure the diameter of the fungal colony in two perpendicular directions at 24, 48, and 72 hours, or until the mycelium in the control plates reaches the edge of the dish.

-

Calculate the average colony diameter for each concentration.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

-

dc = average diameter of the colony in the control

-

dt = average diameter of the colony in the treatment

-

-

Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the this compound concentrations.

-

Spore Germination Inhibition Assay

This assay evaluates the effect of this compound on the germination of B. cinerea conidia.

Materials:

-

Botrytis cinerea cultures (10-14 days old) producing conidia

-

This compound stock solution

-

Sterile distilled water

-

Tween 20 or Tween 80

-

Hemocytometer

-

Microscope slides and coverslips

-

Microscope

-

Humid chamber

Protocol:

-

Spore Suspension Preparation:

-

Flood a sporulating B. cinerea culture plate with a small volume of sterile distilled water containing a surfactant (e.g., 0.01% Tween 20).

-

Gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.

-

Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

-

Adjust the spore concentration to 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.

-

-

Treatment:

-

In microcentrifuge tubes or a 96-well plate, mix the spore suspension with various concentrations of this compound.

-

Include a solvent-only control.

-

-

Incubation:

-

Incubate the treated spore suspensions in a humid chamber at 20-25°C for 6 to 24 hours.

-

-

Microscopic Examination:

-

Place a drop of each treated suspension on a microscope slide and cover with a coverslip.

-

Observe at least 100 spores per replicate under a microscope (400x magnification).

-

A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

-

-

Data Analysis:

-

Calculate the percentage of spore germination for each treatment.

-

Calculate the percentage of germination inhibition relative to the control.

-

Determine the EC50 value for spore germination inhibition as described in the mycelial growth inhibition assay.

-

Succinate Dehydrogenase (SDH) Activity Assay

This assay measures the activity of the target enzyme, SDH, in B. cinerea mycelia. This can be used to confirm the inhibitory effect of this compound on the enzyme.

Materials:

-

Botrytis cinerea mycelia (grown in liquid culture, e.g., Potato Dextrose Broth)

-

This compound

-

Extraction buffer (e.g., phosphate buffer, pH 7.4)

-

Substrate solution (e.g., sodium succinate)

-

Electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT))

-

Spectrophotometer

Protocol:

-

Mycelia Preparation:

-

Grow B. cinerea in liquid PDB.

-

Harvest the mycelia by filtration and wash with sterile distilled water.

-

Grind the mycelia in liquid nitrogen to a fine powder.

-

-

Enzyme Extraction:

-

Resuspend the powdered mycelia in cold extraction buffer.

-

Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

The supernatant contains the crude enzyme extract.

-

-

Enzyme Activity Assay:

-

In a cuvette or 96-well plate, combine the enzyme extract with the reaction buffer and the electron acceptor.

-

Add different concentrations of this compound to the respective wells.

-

Initiate the reaction by adding the substrate (sodium succinate).

-

Measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP, 570 nm for MTT). The rate of color change is proportional to the SDH activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the percentage of SDH inhibition relative to the control without the inhibitor.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations

Caption: Workflow for the in vitro mycelial growth inhibition assay.

References

Application Notes and Protocols for Determining the EC50 of Y12196 for Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract